molecular formula C33H44NOPS B12505180 N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](naphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12505180
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phosphanyl group, a naphthyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phosphanyl group: The dicyclohexylphosphanyl group can be introduced through a reaction between dicyclohexylphosphine and a suitable halogenated aromatic compound under inert conditions.

    Attachment of the naphthyl group: The naphthyl group can be attached via a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.

    Introduction of the sulfinamide group: The sulfinamide group can be introduced through the reaction of a sulfinyl chloride with an amine, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphanyl group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phosphine oxide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds with biological targets, influencing their activity. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide

Uniqueness

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the naphthyl group enhances its ability to participate in π-π interactions, while the dicyclohexylphosphanyl group provides steric bulk, influencing its coordination chemistry.

Properties

Molecular Formula

C33H44NOPS

Molecular Weight

533.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3

InChI Key

MCSYWJVKLCHPNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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